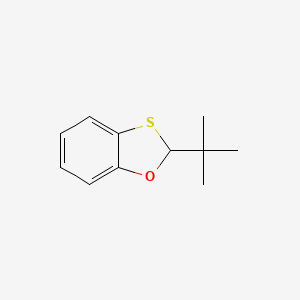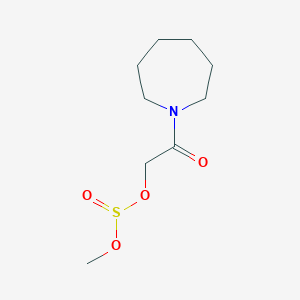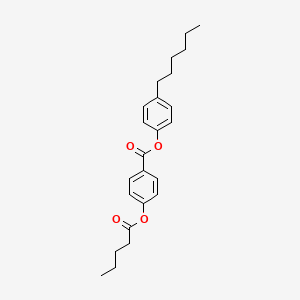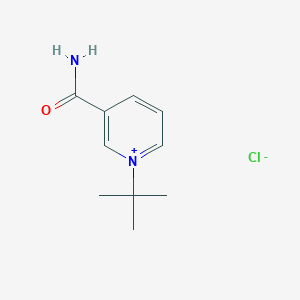![molecular formula C12H28ClNO4Si B14645805 1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL CAS No. 56683-35-3](/img/structure/B14645805.png)
1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL is an organosilane compound that combines both organic and inorganic properties It is characterized by the presence of a chloro group, an amino group, and a triethoxysilyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL typically involves the reaction of 3-chloropropanol with 3-(triethoxysilyl)propylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-chloropropanol+3-(triethoxysilyl)propylamine→1-Chloro-3-[3-(triethoxysilyl)propyl]aminopropan-2-OL
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process may also include purification steps such as distillation or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The triethoxysilyl group can undergo hydrolysis to form silanols.
Condensation: The silanol groups can further condense to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Condensation: Often facilitated by acidic or basic catalysts.
Major Products
Substitution: Formation of new compounds with different functional groups.
Hydrolysis: Formation of silanols.
Condensation: Formation of siloxane networks.
Scientific Research Applications
1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biomolecule immobilization.
Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL involves the interaction of its functional groups with target molecules. The triethoxysilyl group can form covalent bonds with hydroxyl groups on surfaces, while the amino group can interact with various biomolecules. This dual functionality allows the compound to act as a versatile linker in various applications.
Comparison with Similar Compounds
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar structure but lacks the chloro group.
3-Chloropropyltriethoxysilane: Similar structure but lacks the amino group.
3-(Trimethoxysilyl)-1-propanethiol: Contains a thiol group instead of an amino group.
Uniqueness
1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL is unique due to the presence of both a chloro group and an amino group, which provides it with distinct reactivity and functionality compared to its analogs. This makes it particularly useful in applications requiring specific interactions with both organic and inorganic substrates.
Properties
CAS No. |
56683-35-3 |
|---|---|
Molecular Formula |
C12H28ClNO4Si |
Molecular Weight |
313.89 g/mol |
IUPAC Name |
1-chloro-3-(3-triethoxysilylpropylamino)propan-2-ol |
InChI |
InChI=1S/C12H28ClNO4Si/c1-4-16-19(17-5-2,18-6-3)9-7-8-14-11-12(15)10-13/h12,14-15H,4-11H2,1-3H3 |
InChI Key |
YHRORIMYPXDXQW-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNCC(CCl)O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol)](/img/structure/B14645733.png)
![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14645741.png)
germane](/img/structure/B14645752.png)
![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)

![3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene](/img/structure/B14645769.png)




![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)[3-(diethylamino)propyl]amino]-1,3,5-triazine-4,2-diyl]]]bis-, hexasodium salt](/img/structure/B14645788.png)
![Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone](/img/structure/B14645791.png)

